Cas no 107537-44-0 (Calyculin B)

Calyculin B structure
Calyculin B structure
Product Name:Calyculin B
CAS-nummer:107537-44-0
MF:C50H81N4O15P
MW:1009.1697165966
CID:893915
PubChem ID:6443217
Update Time:2024-02-29

Calyculin B Chemische en fysische eigenschappen

Naam en identificatie

    • calyculin B
    • [(2R,3R,5R,7R,8S,9S)-2-[(1S,3S,4S,5R,6R,7E,9E,11E,13E)-14-cyano-3,5-dihydroxy-1-methoxy-4,6,8,9,13-pentamethyltetradeca-7,9,11,13-tetraenyl]-9-[(E)-3-[2-[(2S)-4-[[(2S,3S,4S)-4-(dimethylamino)-2,3-dihy
    • (2R,3R,5R,7S,8S,9R)-2-[(1S,3S,4S,5R,6R,7E,9E,11E,13E)-14-cyano-3,5-dihydroxy-1-methoxy-4,6,8,9,13-pentamethyltetradeca-7,9,11,13-tetraen-1-yl]-7-[(2E)-3-{2-[(1S)-3-{[(2S,3S,4S)-4-(dimethylamino)-2,3-dihydroxy-5-methoxypentanoyl]amino}-1-methylpropyl]-1,3-oxazol-4-yl}prop-2-en-1-yl]-9-hydroxy-4,4,8-trimethyl-1,6-dioxaspiro[4.5]dec-3-yl dihydrogen phosphate (non-preferred name)
    • calyculin A
    • (2R,3R,5R,7S,8S,9R)-2-((1S,3S,4S,5R,6R,7E,9E,11E,13E)-14-Cyano-3,5-dihydroxy-1-methoxy-4,6,8,9,13-pentamethyl-7,9,11,13-tetradecatetraen-1-yl)-7-((2E)-3-(2-((2S)-4-(((2S,3S,4S)-4-(dimethylamino)-2,3-d ihydroxy-5-methoxypentanoyl)amino)-2-butanyl)-1,3
    • [(2R,3R,5R,7R,8S,9S)-2-[(1S,3S,4S,5R,6R,7E,9E,11E,13E)-14-cyano-3,5-dihydroxy-1-methoxy-4,6,8,9,13-pentamethyltetradeca-7,9,11,13-tetraenyl]-9-[(E)-3-[2-[(2S)-4-[[(2S,3S,4S)-4-(dimethylamino)-2,3-dihydroxy-5-methoxypentanoyl]amino]butan-2-yl]-1,3-oxazol-4-yl]prop-2-enyl]-7-hydroxy-4,4,8-trimethyl-1,10-dioxaspiro[4.5]decan-3-yl] dihydrogen phosphate
    • CHEMBL487898
    • CalyculinB
    • 107537-44-0
    • Calyculin B
    • Inchi: 1S/C50H81N4O15P/c1-29(20-22-51)16-14-17-30(2)32(4)24-33(5)42(57)35(7)38(55)25-41(65-13)45-46(69-70(61,62)63)49(8,9)50(68-45)26-39(56)34(6)40(67-50)19-15-18-36-27-66-48(53-36)31(3)21-23-52-47(60)44(59)43(58)37(28-64-12)54(10)11/h14-18,20,24,27,31,33-35,37-46,55-59H,19,21,23,25-26,28H2,1-13H3,(H,52,60)(H2,61,62,63)/b16-14+,18-15+,29-20+,30-17+,32-24+/t31-,33+,34-,35-,37-,38-,39+,40-,41-,42+,43-,44-,45+,46-,50+/m0/s1
    • InChI-sleutel: FKAWLXNLHHIHLA-REYRJGSJSA-N
    • LACHT: P(=O)(O)(O)O[C@H]1[C@@H]([C@H](C[C@@H]([C@H](C)[C@@H]([C@@H](/C=C(/C(=C/C=C/C(=C/C#N)/C)/C)\C)C)O)O)OC)O[C@]2(C[C@H]([C@H](C)[C@H](C/C=C/C3=COC([C@@H](C)CCNC([C@H]([C@H]([C@H](COC)N(C)C)O)O)=O)=N3)O2)O)C1(C)C

Berekende eigenschappen

  • Exacte massa: 1008.54360489g/mol
  • Monoisotopische massa: 1008.54360489g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 8
  • Aantal waterstofbondacceptatoren: 18
  • Zware atoomtelling: 70
  • Aantal draaibare bindingen: 26
  • Complexiteit: 1930
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 15
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 5
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 287
  • XLogP3: 1.8
Aanbevolen leveranciers
Essenoi Fine Chemical Co., Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Beyond Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hunan Well Medicine Synthesis Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hunan Well Medicine Synthesis Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Shanghai Pearlk Chemicals Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk